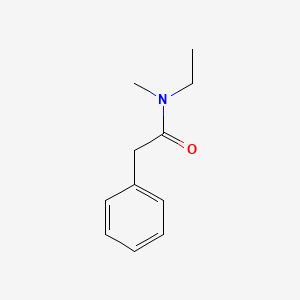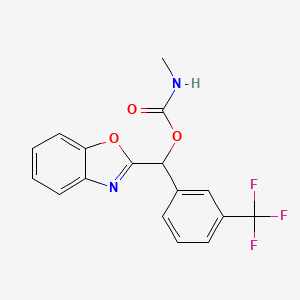
N-(4-Aminobenzoyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobenzoyl)phenylalanine: is an organic compound that combines the structural features of both phenylalanine and 4-aminobenzoic acid Phenylalanine is an essential amino acid, while 4-aminobenzoic acid is a component of folic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves the coupling of 4-aminobenzoic acid with phenylalanine. One common method is to use a coupling reagent such as propylphosphonic anhydride (T3P) to facilitate the reaction between 4-aminobenzoic acid and phenylalanine . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Aminobenzoyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobenzoyl)phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-Aminobenzoyl)phenylalanine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into enzyme active sites, mimicking the natural substrate and preventing the enzyme from catalyzing its reaction.
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of phenylalanine.
Phenylalanine: A simpler amino acid without the benzoyl group.
4-Aminobenzoic acid: Contains the aminobenzoic acid moiety but lacks the phenylalanine component.
Uniqueness: N-(4-Aminobenzoyl)phenylalanine is unique due to its combination of the structural features of both phenylalanine and 4-aminobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
101399-39-7 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
RZHDOMOYHYFIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



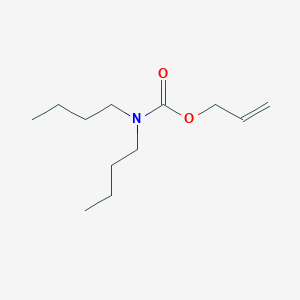
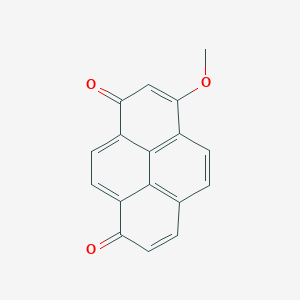
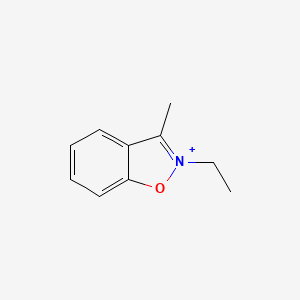
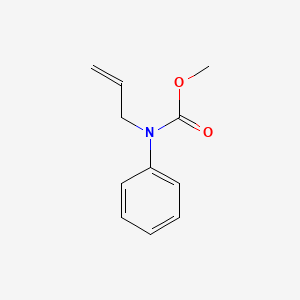
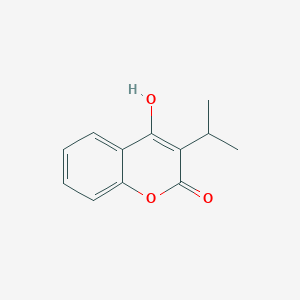



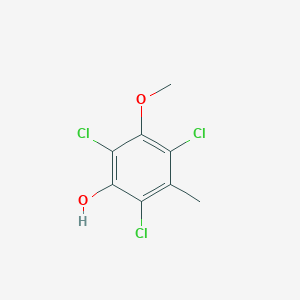
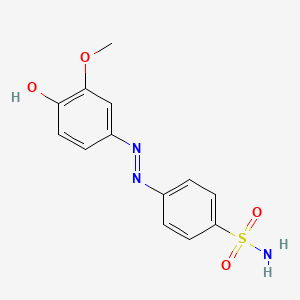
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
